2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Description
Molecular Formula: C₁₈H₁₂ClFN₂O₂ Molecular Weight: 342.76 g/mol CAS Number: 477846-59-6 Structural Features: This compound features a pyridinecarbonitrile core substituted with a 6-oxo-1,4,5,6-tetrahydro group, a 4-(4-chloro-3-fluorophenoxy)phenyl moiety at position 2, and a nitrile group at position 2.
Properties
IUPAC Name |
6-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVNEXGIPFRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target voltage-gated na+ channels, which play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans.
Mode of Action
It is suggested that similar compounds act as broad-spectrum na+ channel blockers, exhibiting high potency, fast onset kinetics, and high levels of state dependence.
Biological Activity
2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 477846-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring and a chloro-fluorophenoxy moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is C18H12ClFN2O2, with a molecular weight of 342.76 g/mol. Its predicted boiling point is approximately 545.1 °C, and it has a density of around 1.41 g/cm³ .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby altering the conformation and function of the target proteins.
Biological Activity
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. It may induce cell cycle arrest and promote apoptosis in malignant cells .
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections .
Case Studies
- Antiproliferative Effects : A study evaluated the effects of related compounds on cancer cell lines and found that modifications in the phenoxy group significantly influenced their antiproliferative activity. The tested compounds demonstrated IC50 values in the nanomolar range against resistant cancer cell lines .
- Enzyme Inhibition : In vitro assays have indicated that this compound can inhibit specific enzymes involved in cancer metabolism, suggesting its role as a potential therapeutic agent in oncology .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of compounds similar to this compound. Key findings include:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| PIB-SOs | β-tubulin | Antiproliferative | |
| Similar Pyridine Derivatives | Various Enzymes | Inhibition |
These studies highlight the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Pharmaceutical Applications
-
Antitumor Activity :
- Research indicates that compounds similar to 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibit antitumor properties. The structural characteristics of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- A study conducted on pyridine derivatives demonstrated that modifications in the phenoxy group can enhance cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.
- A case study highlighted the effectiveness of similar pyridine derivatives in inhibiting bacterial growth through disruption of cell wall synthesis .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production in activated immune cells .
Agrochemical Applications
-
Herbicide Development :
- The unique chemical structure of this compound suggests its potential use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides.
- Field trials have demonstrated that similar compounds effectively control weed populations without harming crop yields .
-
Pesticidal Activity :
- There is ongoing research into the use of this compound as a pesticide. Its ability to interact with biological systems of pests could lead to effective pest management solutions.
- Studies have shown that structurally related compounds exhibit neurotoxic effects on insect pests, suggesting a pathway for developing new insecticides .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural Analysis
Substituent Diversity: The target compound uniquely combines chloro and fluoro atoms on the phenoxy group, which are electron-withdrawing and may enhance metabolic stability compared to methoxy (electron-donating) groups in analogues like the 4-methoxyphenyl derivative .
Molecular Weight and Complexity :
Physicochemical Properties
Polarity :
- The nitrile group in all compounds enhances polarity, but substituents like trifluoromethyl or sulfanyl groups modulate solubility. For example, the trifluoromethyl analogue may exhibit lower aqueous solubility than the target due to increased hydrophobicity.
Synthetic Accessibility: The phenoxy group in the target likely requires nucleophilic aromatic substitution for installation, whereas sulfanyl groups (e.g., in ) may involve thiol-alkylation or oxidative coupling steps.
Q & A
Q. What statistical methods are suitable for analyzing dose-response data in biological assays?
- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling estimates confidence intervals. For multiplex assays (e.g., high-throughput screening), apply false discovery rate (FDR) correction to minimize Type I errors .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat). Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Spill kits with activated charcoal and neutralizers (e.g., sodium bicarbonate for acidic byproducts) should be accessible. Regularly review SDS for hazard-specific guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
